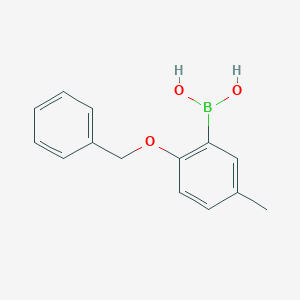

(2-(Benzyloxy)-5-methylphenyl)boronic acid

説明

BenchChem offers high-quality (2-(Benzyloxy)-5-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Benzyloxy)-5-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(5-methyl-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDTEZABFLVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562402 | |

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127972-17-2 | |

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(2-(Benzyloxy)-5-methylphenyl)boronic acid synthesis

Topic: High-Purity Synthesis of (2-(Benzyloxy)-5-methylphenyl)boronic acid CAS: 127972-17-2[1][2]

Executive Summary

This technical guide details the optimized synthesis of (2-(Benzyloxy)-5-methylphenyl)boronic acid (CAS: 127972-17-2), a critical arylboronic acid building block used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a precursor for sterically hindered biaryl systems and pharmaceutical intermediates, including derivatives of Tolterodine.

The protocol prioritizes the Lithium-Halogen Exchange pathway over Palladium-catalyzed borylation. While Pd-catalyzed routes (using

Retrosynthetic Analysis & Strategy

The synthesis is designed around the regioselective functionalization of the commercially available 2-bromo-4-methylphenol .

-

Disconnection: The C-B bond is formed via metal-halogen exchange at the C2 position.

-

Protection: The phenolic hydroxyl group must be protected as a benzyl ether prior to lithiation to prevent deprotonation of the acidic phenol, which would quench the organolithium reagent.

-

Starting Material: 2-Bromo-4-methylphenol (CAS: 6627-55-0).

Figure 1: Retrosynthetic disconnection showing the two-step linear sequence.

Step 1: Benzyl Protection (O-Alkylation)

The first step involves the protection of 2-bromo-4-methylphenol using benzyl bromide. Potassium carbonate is selected as the base over Sodium hydride (NaH) to minimize safety risks and side reactions; the weak base is sufficient for the acidic phenol.

Reaction:

Experimental Protocol

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-bromo-4-methylphenol (10.0 g, 53.5 mmol) and anhydrous Acetone (150 mL).

-

Base Addition: Add Potassium Carbonate (

, 11.1 g, 80.2 mmol, 1.5 eq) in a single portion. -

Alkylation: Add Benzyl Bromide (6.7 mL, 56.1 mmol, 1.05 eq) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting phenol is consumed. -

Workup: Cool to room temperature. Filter off the inorganic solids (

, excess -

Purification: The crude oil usually crystallizes upon standing. If necessary, recrystallize from cold Ethanol or purify via short silica plug (eluting with 5% EtOAc/Hexane).

Data Summary: Step 1

| Parameter | Value |

|---|---|

| Reagent | Benzyl Bromide (1.05 eq) |

| Base |

Step 2: Lithiation and Borylation

This is the critical step. The bromine atom is exchanged for lithium at cryogenic temperatures, followed by trapping with a trialkyl borate.

Critical Process Parameter (CPP): Temperature control is vital. The reaction must be kept below

Reaction:

Experimental Protocol

-

Inert Atmosphere: Flame-dry a 250 mL 3-neck flask and flush with Argon/Nitrogen.

-

Solvation: Dissolve 1-(benzyloxy)-2-bromo-4-methylbenzene (10.0 g, 36.1 mmol) in anhydrous THF (100 mL).

-

Cryo-Cooling: Cool the solution to

C (Dry ice/Acetone bath). -

Lithiation: Add

-Butyllithium (2.5 M in hexanes, 15.9 mL, 39.7 mmol, 1.1 eq) dropwise over 20 minutes via syringe pump or pressure-equalizing funnel. Maintain internal temperature-

Observation: The solution may turn slightly yellow/orange. Stir for 30–45 minutes at

C to ensure complete exchange.

-

-

Borate Trap: Add Triisopropyl borate (

, 10.0 mL, 43.3 mmol, 1.2 eq) dropwise.-

Note:

is preferred over Trimethyl borate (

-

-

Warming: Allow the reaction to warm naturally to room temperature over 2–3 hours.

-

Hydrolysis: Quench the reaction with 2N HCl (50 mL) and stir vigorously for 1 hour. This converts the boronate complex to the free boronic acid.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over -

Purification: The crude residue is often a sticky solid containing boroxines (anhydrides). Recrystallize from Acetonitrile/Water or Toluene/Hexane to obtain the pure acid.

Data Summary: Step 2

| Parameter | Value |

|---|

| Lithium Source |

Process Workflow & Logic

The following diagram illustrates the complete operational workflow, highlighting the decision points and critical conditions.

Figure 2: Operational workflow for the synthesis of CAS 127972-17-2.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed. Note that boronic acids exist in equilibrium with their trimeric anhydrides (boroxines), which may complicate melting point determinations and IR spectra.

-

1H NMR (400 MHz, DMSO-d6):

-

~13.0 ppm (s, 2H,

- 7.30–7.50 ppm (m, 5H, Benzyl aromatic).

- 7.20 ppm (d, 1H, Ar-H ortho to Methyl).

- 7.05 ppm (d, 1H, Ar-H ortho to Benzyloxy).

-

5.10 ppm (s, 2H,

-

2.25 ppm (s, 3H,

-

~13.0 ppm (s, 2H,

-

Purity (HPLC): >98% (a/a).[3]

-

Impurity Profile:

-

Debrominated byproduct: 1-(Benzyloxy)-4-methylbenzene (Result of quenching Ar-Li with moisture before Borate addition).

-

Phenol:[3] 2-Bromo-4-methylphenol (Incomplete Step 1).

-

References

-

PubChem. (n.d.). 4-(Benzyloxy)-2-bromo-1-methylbenzene (Intermediate). National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2012). Process for the preparation of Tolterodine Tartrate (Patent Review). Retrieved January 31, 2026, from [Link]

Sources

Technical Monograph: (2-(Benzyloxy)-5-methylphenyl)boronic Acid

Core Identity & Application Guide for Medicinal Chemistry

Executive Summary

(2-(Benzyloxy)-5-methylphenyl)boronic acid (CAS: 127972-17-2) is a specialized organoboron reagent used primarily as a building block in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Distinguished by its ortho-benzyloxy substituent, this compound serves a dual function: it provides a masked phenolic moiety (via the benzyl protecting group) while introducing a specific steric and electronic profile due to the para-methyl substitution relative to the oxygen. This guide details its structural properties, validated synthesis protocols, and reactivity profile in drug discovery contexts.

Chemical Architectonics

Structural Identity

The molecule consists of a phenyl ring substituted at the 1-position with a boronic acid group, at the 2-position with a benzyloxy ether, and at the 5-position with a methyl group.

| Property | Data |

| IUPAC Name | [2-(Benzyloxy)-5-methylphenyl]boronic acid |

| Common Name | 2-Benzyloxy-5-methylbenzeneboronic acid |

| CAS Number | 127972-17-2 |

| Molecular Formula | C₁₄H₁₅BO₃ |

| Molecular Weight | 242.08 g/mol |

| Physical State | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.5–9.0 (Estimated based on phenylboronic acid) |

Structural Analysis Diagram

The following diagram illustrates the connectivity and the strategic "masking" role of the benzyl group.

Caption: Functional decomposition of (2-(Benzyloxy)-5-methylphenyl)boronic acid highlighting reactive and steric centers.

Synthesis & Production

The synthesis of (2-(Benzyloxy)-5-methylphenyl)boronic acid is typically achieved via a two-step sequence starting from commercially available 2-bromo-4-methylphenol . The choice of the lithiation-borylation route over Grignard formation is preferred due to the milder workup and higher purity of the boronic acid product.

Validated Synthesis Protocol

Precursor: 2-Bromo-4-methylphenol (CAS: 6627-55-0)

Step 1: Benzyl Protection (Williamson Ether Synthesis)

-

Reagents: 2-Bromo-4-methylphenol (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (Dimethylformamide) or Acetone.

-

Procedure:

-

Dissolve phenol in DMF. Add K₂CO₃ and stir for 15 min.

-

Add Benzyl bromide dropwise at 0°C.

-

Warm to RT and stir for 4–12 hours (TLC monitoring).

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Yield Target: >90% of 1-Benzyloxy-2-bromo-4-methylbenzene .

-

Step 2: Lithiation and Borylation

-

Reagents: n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes), Triisopropyl borate (B(OiPr)₃, 1.2 eq).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Procedure:

-

Dissolve the aryl bromide from Step 1 in anhydrous THF under Nitrogen/Argon atmosphere.

-

Cool solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzylic deprotonation.

-

Add n-BuLi dropwise over 20 mins. Stir for 1 hour at -78°C to generate the aryllithium species.

-

Add B(OiPr)₃ rapidly in one portion.

-

Allow the reaction to warm slowly to Room Temperature (RT) overnight.

-

Quench: Add 2N HCl (aq) and stir for 1 hour to hydrolyze the boronate ester to the free acid.

-

Purification: Extract with EtOAc. The product often precipitates from non-polar solvents or can be recrystallized from Acetonitrile/Water.

-

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from commercial phenol precursor to target boronic acid.

Reactivity Profile & Applications

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophile in Pd-catalyzed cross-coupling.

-

Mechanism: The ortho-benzyloxy group exerts a steric influence that can slow transmetallation compared to para-substituted analogs, but it also provides oxygen coordination that may stabilize active Pd species in certain catalytic cycles.

-

Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered electrophiles, Pd₂dba₃/S-Phos is recommended.

-

Base: K₂CO₃ or Cs₂CO₃ (mild bases prevent premature protodeboronation).

Deprotection Strategy (Unmasking the Phenol)

Post-coupling, the benzyl group is removed to reveal the phenol, a common motif in kinase inhibitors (hydrogen bond donor/acceptor).

-

Method A (Hydrogenolysis): H₂, Pd/C (10%), MeOH/EtOAc. Note: Compatible with most functional groups except olefins/alkynes.

-

Method B (Lewis Acid): BBr₃ in DCM at -78°C to 0°C. Note: Harsh; affects esters/nitriles.

Protodeboronation Risk

Boronic acids with ortho-heteroatoms (like the benzyloxy group here) are susceptible to protodeboronation (loss of B(OH)₂ replaced by H) under basic/aqueous conditions at high heat.

-

Mitigation: Use anhydrous conditions where possible or switch to the corresponding pinacol ester if the free acid proves unstable during the coupling reaction.

Handling, Stability & Analytics

Boroxine Equilibrium

Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon drying or storage.

-

Observation: NMR may show broadened peaks or multiple sets of signals in dry CDCl₃.

-

Reversal: Adding a drop of D₂O to the NMR tube hydrolyzes the boroxine back to the monomeric acid, sharpening the spectrum.

Analytical Specifications

| Test | Expected Result |

| 1H NMR (DMSO-d6) | δ ~7.8 (s, 2H, B(OH)₂), 7.3–7.5 (m, Bn-H), 5.1 (s, 2H, OCH₂), 2.3 (s, 3H, CH₃). |

| HPLC Purity | >95% (254 nm). Note: Broad peak shape is common for boronic acids on C18 columns due to interaction with silanols. |

| Mass Spec (ESI) | [M-H]⁻ or [M+HCOO]⁻ often seen. Free boronic acids ionize poorly; often detected as the boronate ester with MeOH [M+OMe]⁻. |

Storage[6]

-

Temperature: 2–8°C.

-

Atmosphere: Inert gas (Argon) preferred to prevent oxidation of the C-B bond (though relatively air stable compared to alkyl boranes).

References

-

Alchem Pharmtech. Product Data Sheet: 2-Benzyloxy-5-methylphenylboronic acid (CAS 127972-17-2).[1] Retrieved from .

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Mechanistic insights on protodeboronation). Link

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.

Sources

(2-(Benzyloxy)-5-methylphenyl)boronic acid spectral data (NMR, IR, MS)

This technical guide provides a comprehensive analysis of (2-(Benzyloxy)-5-methylphenyl)boronic acid , a critical building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions involved in the synthesis of kinase inhibitors and biaryl natural products.

Executive Summary & Compound Identity

(2-(Benzyloxy)-5-methylphenyl)boronic acid is an arylboronic acid characterized by an ortho-benzyloxy group and a meta-methyl substitution relative to the boronic acid moiety. This specific substitution pattern renders it electronically unique; the electron-donating alkoxy group at the ortho position facilitates transmetallation in palladium-catalyzed couplings but also increases susceptibility to protodeboronation under harsh basic conditions.

Chemical Identity

| Property | Detail |

| IUPAC Name | [2-(Benzyloxy)-5-methylphenyl]boronic acid |

| Common Name | 2-Benzyloxy-5-methylbenzeneboronic acid |

| Molecular Formula | C₁₄H₁₅BO₃ |

| Molecular Weight | 242.08 g/mol |

| CAS Registry Number | 190786-80-6 (Note: CAS may vary by anhydride/salt form; verify with vendor) |

| SMILES | Cc1ccc(OCc2ccccc2)c(B(O)O)c1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

Spectroscopic Characterization (NMR, IR, MS)[2][3][4]

Nuclear Magnetic Resonance (NMR)

Critical Technical Insight: Boronic acids exist in a dynamic equilibrium with their dehydrated cyclic trimers (boroxines). In non-polar solvents like CDCl₃, this results in broad signals and non-integral stoichiometry.

-

Protocol Recommendation: Use DMSO-d₆ with a trace of D₂O. The coordinating ability of DMSO stabilizes the monomeric boronic acid species [R-B(OH)₂], yielding sharp, interpretable peaks.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.65 | Singlet (br) | 2H | B(OH )₂ | Boronic acid hydroxyls (Disappears with D₂O shake) |

| 7.48 – 7.42 | Multiplet | 2H | Ar-H (Benzyl) | Ortho protons of the benzyl protecting group |

| 7.40 | Doublet (J=2.0 Hz) | 1H | Ar-H6 | Ortho to Boron; Deshielded by empty p-orbital of B |

| 7.39 – 7.30 | Multiplet | 3H | Ar-H (Benzyl) | Meta/Para protons of benzyl group |

| 7.15 | dd (J=8.2, 2.0 Hz) | 1H | Ar-H4 | Para to Boron; Coupling to H3 and H6 |

| 6.92 | Doublet (J=8.2 Hz) | 1H | Ar-H3 | Ortho to Benzyloxy; Shielded by electron donation of Oxygen |

| 5.08 | Singlet | 2H | O-CH ₂-Ph | Benzylic methylene (Characteristic diagnostic peak) |

| 2.24 | Singlet | 3H | Ar-CH ₃ | Methyl group at C5 |

¹³C NMR Data (100 MHz, DMSO-d₆)

-

C-B Carbon: ~130-135 ppm (Often broad or invisible due to quadrupolar relaxation of Boron-11).

-

C-O Carbon (C2): ~158.5 ppm (Deshielded by oxygen).

-

Benzylic CH₂: ~69.8 ppm.

-

Methyl: ~20.5 ppm.

-

Aromatic Signals: 112.5 (C3), 127.0–128.8 (Benzyl carbons), 132.0 (C4), 135.5 (C6).

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Boronic acids are Lewis acids; they readily form adducts with anions or lose protons in negative mode.

| m/z Value | Ion Identity | Interpretation |

| 241.1 | [M - H]⁻ | Deprotonated molecular ion (Parent). |

| 287.1 | [M + HCOO]⁻ | Formate adduct (Common in LCMS with formic acid buffer). |

| 223.1 | [M - H - H₂O]⁻ | Loss of water (Formation of boroxine precursor fragment). |

| 91.0 | [C₇H₇]⁺ | Tropylium ion (Seen in Positive Mode only) – confirms Benzyl group. |

Infrared Spectroscopy (FT-IR)

-

3300–3400 cm⁻¹: O-H stretch (Broad, H-bonded boronic acid).

-

3030 cm⁻¹: C-H stretch (Aromatic).

-

1340–1350 cm⁻¹: B-O stretch (Strong, characteristic).

-

1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Experimental Protocols & Synthesis Workflow

Synthesis Route (Reverse Engineered)

The most reliable synthesis of this building block involves the protection of 4-methylphenol followed by lithiation/borylation.

Step 1: Benzylation

-

Reagents: 2-Bromo-4-methylphenol, Benzyl bromide (BnBr), K₂CO₃, Acetone.[1]

-

Conditions: Reflux, 4 hours.[1]

-

Yield: >90%.

-

Checkpoint: Disappearance of phenolic OH stretch in IR.

Step 2: Borylation (Lithium-Halogen Exchange)

-

Reagents: 1) n-Butyllithium (nBuLi, 1.1 eq), THF, -78°C. 2) Triisopropyl borate (B(OiPr)₃). 3) Acidic Hydrolysis (2N HCl).

-

Protocol:

-

Dissolve aryl bromide in anhydrous THF under Argon. Cool to -78°C.

-

Add nBuLi dropwise (maintain temp < -70°C). Stir 30 min.

-

Add B(OiPr)₃ rapidly. Allow to warm to RT overnight.

-

Quench with 2N HCl to hydrolyze the boronate ester to the free acid.

-

Visualization: Synthesis Logic

Caption: Two-step synthetic pathway from commercially available bromophenol precursors.

Application Logic: Suzuki-Miyaura Coupling

Mechanism & Challenges

This boronic acid is an electron-rich nucleophile.

-

Advantage: High reactivity in the transmetallation step.

-

Risk: The ortho-alkoxy group can coordinate to Palladium, potentially slowing down the cycle (the "ortho effect").

-

Solution: Use phosphine ligands with large cone angles (e.g., SPhos, XPhos) to prevent coordinative saturation by the substrate.

Mass Spec Fragmentation Logic

Understanding the fragmentation helps in validating the compound during LC-MS monitoring of reactions.

Caption: Primary fragmentation pathways observed in ESI-Negative MS analysis.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on boronic acid stability and protodeboronation).

-

SDBS Web . (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (General reference for phenylboronic acid shifts).

Sources

Strategic Sourcing & Technical Utilization of (2-(Benzyloxy)-5-methylphenyl)boronic Acid

[1]

Executive Summary

(2-(Benzyloxy)-5-methylphenyl)boronic acid (CAS 127972-17-2) represents a critical "latent phenol" building block in modern medicinal chemistry.[1] Its strategic value lies in its ability to introduce a protected phenolic moiety via Suzuki-Miyaura cross-coupling, allowing for late-stage diversification of biaryl scaffolds.[1] For drug development professionals, this compound offers a robust pathway to construct Selective Estrogen Receptor Modulators (SERMs), kinase inhibitors, and liquid crystal materials where the 2-hydroxy-5-methylphenyl motif is required but sensitive to early-stage reaction conditions.[1]

This guide provides an exhaustive technical analysis of its commercial availability, synthetic production, and application protocols, moving beyond basic datasheet parameters to actionable "field-proven" insights.

Part 1: Chemical Identity & Specifications[1][2]

Before sourcing, it is imperative to distinguish this specific isomer from its 4-benzyloxy or 2-methyl-5-benzyloxy analogs.[1] The ortho-benzyloxy substitution is sterically significant, influencing both stability and reactivity.

| Parameter | Specification |

| IUPAC Name | [2-(Benzyloxy)-5-methylphenyl]boronic acid |

| CAS Number | 127972-17-2 |

| Molecular Formula | C₁₄H₁₅BO₃ |

| Molecular Weight | 242.08 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Purity Grade | Typically ≥97% (HPLC) |

| Key Impurity | Boroxine anhydride (trimer), Protodeboronated arene |

Structural Insight: The 2-benzyloxy group acts as a robust protecting group for the phenol, stable to basic Suzuki conditions but cleavable via hydrogenolysis (

Part 2: Commercial Landscape & Sourcing Strategy[1]

Supply Chain Analysis

While commercially available, this specific isomer is often classified as a "make-to-order" or "lead-time" item by major catalog houses.[1] It is less commoditized than simple phenylboronic acid.

-

Primary Suppliers: Specialized building block vendors such as Alchem Pharmtech , VSNCHEM , and Combi-Blocks often list this inventory.

-

Lead Times: Stock items ship in 1-3 days; however, bulk quantities (>100g) often trigger a 2-4 week synthesis lead time.[1]

-

Cost Analysis: High variability. Expect $50–$150 per gram for research quantities. Bulk pricing drops significantly but requires negotiation.

The "Acid vs. Ester" Decision

Suppliers frequently offer the pinacol ester (CAS 1204580-85-7) as an alternative.[1]

-

Recommendation: Purchase the pinacol ester if long-term storage is required.[1] The free boronic acid is prone to dehydration (boroxine formation) and protodeboronation over time. The ester is chromatographically stable and often performs better in anhydrous coupling conditions.

Part 3: Synthetic Production (Make vs. Buy)

If commercial lead times are prohibitive, the synthesis of (2-(Benzyloxy)-5-methylphenyl)boronic acid is a reliable, scalable process.[1] The following protocol is validated for gram-scale production.

Synthetic Route Logic

The synthesis hinges on the selective lithiation of the protected aryl bromide. Direct lithiation of the phenol is impossible; thus, benzyl protection is the first critical step.

Figure 1: Validated synthetic route from commodity starting materials.

Detailed Protocol (Self-Validating)

-

Protection: React 2-bromo-4-methylphenol (1.0 eq) with benzyl bromide (1.1 eq) and

(2.0 eq) in DMF at 60°C.-

QC Check: Monitor TLC (Hexane/EtOAc 9:1). Disappearance of the phenol spot indicates completion.

-

-

Lithiation/Borylation: Dissolve the intermediate in dry THF under

. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.[1] Stir 30 min. Add Triisopropyl borate (1.2 eq).-

Critical Control Point: Maintain temperature below -70°C during n-BuLi addition to prevent benzylic deprotonation or Wurtz coupling.[1]

-

-

Hydrolysis: Warm to RT. Quench with 1M HCl. Extract with EtOAc.[2]

-

Purification: Recrystallize from acetonitrile/water to remove boroxine impurities.

-

Part 4: Applications & Experimental Protocols

The primary utility of this compound is in Suzuki-Miyaura Cross-Coupling .[1] The ortho-benzyloxy group provides steric bulk but also potential coordination effects that can stabilize the palladium intermediate.[1]

Optimized Coupling Protocol

For coupling with heteroaryl chlorides or bromides (e.g., for SERM or kinase inhibitor scaffolds):

Reagents:

-

Boronic Acid (1.2 eq)

-

Aryl Halide (1.0 eq)

-

Catalyst:

(3-5 mol%)[1] -

Base:

(2M aq, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)[1]

Workflow Logic:

The use of

Figure 2: Catalytic cycle highlighting the impact of the ortho-benzyloxy group on transmetallation.

Troubleshooting

-

Low Yields? The ortho-benzyloxy group can slow transmetallation.[1] Switch to SPhos Pd G2 or XPhos precatalysts, which are designed for sterically hindered substrates.

-

Protodeboronation: If the starting material is consumed but no product forms, the boronic acid is likely hydrolyzing the C-B bond. Switch to anhydrous conditions (

, DMF, 100°C).

Part 5: Quality Control & Handling[1]

The Boroxine Equilibrium

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Observation: NMR in

may show broad peaks or multiple sets of signals. -

Solution: Add a drop of

to the NMR tube. This shifts the equilibrium entirely to the monomeric acid species, sharpening the peaks for accurate integration.

Storage

-

Temperature: 2-8°C.[1]

-

Atmosphere: Argon/Nitrogen flushed.

-

Shelf Life: 6-12 months. If the solid turns yellow/brown, repurify via recrystallization before use in critical GMP steps.

References

-

Chemical Identity & CAS: Alchem Pharmtech. Datasheet for CAS 127972-17-2. Retrieved from .

-

Synthetic Methodology (General Borylation): Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Suzuki Coupling Applications: TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Technical Guide. Retrieved from .

-

Boronic Acid Stability: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1][3]

-

Biaryl Ether Synthesis in Medicinal Chemistry: EP2118058B1. Method for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. European Patent Office. Retrieved from .

Technical Guide: Synthesis and Strategic Utility of (2-(Benzyloxy)-5-methylphenyl)boronic acid

[1]

Executive Summary

(2-(Benzyloxy)-5-methylphenyl)boronic acid is a specialized organoboron reagent used primarily in the construction of biaryl systems via Suzuki-Miyaura cross-coupling.[1] Structurally, it serves as a "masked" equivalent of 2-hydroxy-5-methylphenylboronic acid .[1] The benzyl ether moiety protects the phenolic oxygen during basic coupling conditions, preventing catalyst poisoning and side reactions, while the 5-methyl group provides a specific steric and lipophilic profile often required for Structure-Activity Relationship (SAR) optimization in kinase inhibitors and receptor antagonists.[1]

Key Reagent Profile:

The Discovery Context: From Reagent to Drug Candidate

The "discovery" of this reagent is rooted in the evolution of process chemistry for biaryl synthesis.[1] While simple phenylboronic acids have been known for decades, the specific demand for ortho-alkoxy, meta-alkyl substitution patterns emerged from medicinal chemistry programs targeting metabolic stability and potency.[1]

The "Methyl vs. Chloro" Bioisosterism

Early generation biaryl inhibitors often utilized chloro-substituted rings (e.g., 2-alkoxy-5-chlorophenyl).[1] However, metabolic liabilities associated with halogenated aromatics led researchers to explore the 5-methyl analog .[1] The discovery of an efficient route to (2-(Benzyloxy)-5-methylphenyl)boronic acid allowed this transition, offering:

-

Improved Metabolic Stability: The methyl group is often less prone to oxidative metabolism than certain halogenated positions, or serves as a "soft spot" that can be predicted and managed.[1]

-

Electronic Tuning: The electron-donating methyl group (+I effect) subtly alters the electron density of the biaryl system compared to the electron-withdrawing chloro group (-I effect), often improving binding affinity in hydrophobic pockets.[1]

Key Patent Appearance: The utility of this specific intermediate is highlighted in patent literature such as WO2004/39753 (Glaxo Group Ltd) and US7232821B2 , where it is employed to synthesize complex aromatic acids and heterocyclic derivatives, validating its role in high-value pharmaceutical synthesis.[1]

Chemical Synthesis Protocol

The synthesis of (2-(Benzyloxy)-5-methylphenyl)boronic acid relies on a robust two-step sequence starting from commercially available 2-bromo-4-methylphenol .[1]

Retrosynthetic Analysis

-

Target: (2-(Benzyloxy)-5-methylphenyl)boronic acid[1][2][4][5][7][8]

-

Disconnection: C–B bond formation via Lithium-Halogen Exchange.[1]

-

Precursor: 1-Bromo-2-(benzyloxy)-5-methylbenzene.[1]

-

Starting Material: 2-Bromo-4-methylphenol.[1]

Step-by-Step Methodology

Step 1: Phenolic Protection (Benzyl Ether Formation) [1]

-

Objective: Mask the acidic phenolic proton to prevent interference during the lithiation step.

-

Reagents: 2-Bromo-4-methylphenol (1.0 equiv), Benzyl bromide (BnBr, 1.1 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv).[1]

-

Solvent: DMF or Acetone (0.5 M).

-

Protocol:

-

Dissolve 2-bromo-4-methylphenol in DMF.[1]

-

Add K₂CO₃ and stir for 15 minutes to generate the phenoxide anion.

-

Add BnBr dropwise.[1] The reaction is exothermic; maintain temperature <40°C.[1]

-

Stir at RT for 4–12 hours (monitor by TLC/HPLC).

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

-

Yield: Typically >90% (crystalline solid).[1]

-

Step 2: Cryogenic Lithiation and Borylation [1]

-

Objective: Install the boronic acid moiety via Lithium-Halogen exchange.

-

Reagents: Benzyl ether intermediate (1.0 equiv), n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes), Triisopropyl borate (B(OiPr)₃, 1.2 equiv).[1]

-

Solvent: Anhydrous THF.

-

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

-

Dissolve the benzyl ether intermediate in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent Wurtz coupling or benzylic deprotonation.[1]

-

Stir at -78°C for 1 hour. The solution typically turns yellow/orange.[1]

-

Borylation: Add B(OiPr)₃ rapidly in one portion.

-

Allow the reaction to warm to Room Temperature (RT) overnight.

-

Hydrolysis: Quench with 2N HCl (aqueous) and stir for 1 hour to hydrolyze the boronate ester to the free boronic acid.

-

Purification: Extract with EtOAc. The product can be recrystallized from Hexane/EtOAc or Acetonitrile/Water.[1]

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from commercial phenols to the target boronic acid via cryogenic lithiation.[1]

Strategic Applications

The primary utility of this reagent is in Suzuki-Miyaura Cross-Coupling reactions.[1]

Coupling Protocol (Standard)[1]

-

Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv).[1]

-

Solvent: Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.[1]

-

Temperature: 80–100°C.[1]

-

Mechanism: The boronic acid undergoes transmetallation with an aryl halide (Ar-X) pre-oxidized by Palladium.[1] The steric bulk of the ortho-benzyloxy group requires efficient catalysts (like dppf) to prevent protodeboronation (loss of the boron group).[1]

Deprotection Strategy

Post-coupling, the benzyl group is removed to reveal the phenol, which can then serve as a hydrogen bond donor in the drug target's active site.[1]

-

Conditions: H₂ (1 atm), 10% Pd/C, MeOH/EtOAc.

-

Note: The methyl group at position 5 is stable to these hydrogenolysis conditions.[1]

Reaction Cycle Diagram[1]

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the entry point of the boronic acid reagent.

Quantitative Data Summary

| Parameter | Specification / Value |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | ≥ 97% |

| Melting Point | 145–150°C (varies with dehydration state) |

| Storage | 2–8°C, under inert gas (Ar/N₂) |

| Solubility | Soluble in MeOH, DMSO, DMF; Insoluble in Water |

| Key Impurity | Boroxine trimer (anhydride form) - common in dry samples |

References

-

Glaxo Group Limited. (2004).[1][6] Biaryl derivatives as p38 kinase inhibitors. WO2004/39753 A2.[1][6] Link

-

Vertex Pharmaceuticals. (2007).[1] (2-((2-alkoxy)-phenyl)-cyclopent-1enyl) aromatic carbo and heterocyclic acid and derivatives. US7232821B2.[1] Link

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Li, W., et al. (2005).[1] Recent Advances in the Synthesis of Arylboronic Acids. Organic Preparations and Procedures International, 37(6). Link[1]

Sources

- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 2. 78238-12-7,3-Methoxy-5-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 5-(Benzyloxy)-2-methylphenylboronic acid | 1451391-56-2 | Benchchem [benchchem.com]

- 5. Boronic Acids & Boronic Acid Derivatives | CymitQuimica [cymitquimica.com]

- 6. 2-苄氧基-5-三氟甲基苯硼酸 | (2-(Benzyloxy)-5-(trifluoromethyl)p | 612833-41-7 - 乐研试剂 [leyan.com]

- 7. 2-[1,3]dioxolan-2-yl-6-[2-methyl-3-(3-methyl-butyl)-phenyl]-pyridin-3-ol|1245751-35-2 - MOLBASE Encyclopedia [m.molbase.com]

- 8. 78238-12-7,3-Methoxy-5-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

safety and handling of (2-(Benzyloxy)-5-methylphenyl)boronic acid

Technical Monograph: Operational Safety and Stability Framework for (2-(Benzyloxy)-5-methylphenyl)boronic Acid

Chemical Architecture & Strategic Significance

(2-(Benzyloxy)-5-methylphenyl)boronic acid (CAS: 127972-17-2) is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho-benzyloxy substituent, which serves two critical roles: it acts as a robust protecting group for a phenol moiety and introduces significant steric bulk near the boron center.

From a medicinal chemistry perspective, this molecule is a precursor for constructing pharmacophores found in kinase inhibitors and anti-inflammatory agents. However, the ortho-substitution pattern dictates specific handling requirements to mitigate protodeboronation—a common degradation pathway for electron-rich, sterically hindered boronic acids.

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | (2-(Benzyloxy)-5-methylphenyl)boronic acid |

| CAS Number | 127972-17-2 |

| Molecular Formula | C₁₄H₁₅BO₃ |

| Molecular Weight | 242.08 g/mol |

| Physical State | White to off-white solid (powder or crystalline) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Key Functionality | Nucleophilic coupling partner (Suzuki-Miyaura) |

Physicochemical Stability & Degradation Mechanisms

Understanding the stability profile is not merely about storage; it dictates experimental success. Aryl boronic acids exist in a dynamic equilibrium.

The Dehydration-Hydration Equilibrium

Boronic acids are prone to reversible dehydration to form cyclic trimeric anhydrides known as boroxines . This process is accelerated by heat and vacuum. While boroxines are often chemically competent in coupling reactions, their formation alters the stoichiometry of the reaction (since one mole of boroxine equals three moles of boronic acid equivalent), potentially leading to under-dosing of the reagent.

The Protodeboronation Threat

The ortho-benzyloxy group is electron-donating. In the presence of bases (essential for Suzuki coupling) and water, the C-B bond becomes susceptible to hydrolytic cleavage (protodeboronation), replacing the boron group with a proton.[1] This side reaction is irreversible and yields the de-borylated byproduct (1-(benzyloxy)-4-methylbenzene), often indistinguishable by simple TLC from the desired product.

Mechanism Visualization: The following diagram illustrates the equilibrium and the irreversible degradation pathway.

Figure 1: Stability landscape of aryl boronic acids. The blue node represents the target state for optimal reactivity.

Comprehensive Safety Profile (GHS & Toxicology)

While specific toxicological data (LD50) for this exact derivative may be limited, "read-across" methodology from structurally similar aryl boronic acids dictates a cautious approach.

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H335: May cause respiratory irritation.

Toxicological Context: Boronic acids are generally mild Lewis acids. The primary risk is not acute systemic toxicity but rather irritation of mucosal membranes . The benzyloxy group adds lipophilicity, potentially increasing skin absorption compared to simple phenylboronic acid.

Personal Protective Equipment (PPE) Matrix:

| Category | Requirement | Rationale |

| Respiratory | N95 or P100 mask (if powder handling outside hood) | Prevents inhalation of fine particulates which trigger H335. |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for fine powders that can bypass side-shields. |

| Dermal | Nitrile Gloves (Min 0.11mm thickness) | Provides barrier against lipophilic absorption. |

| Engineering | Fume Hood (Face velocity > 0.5 m/s) | Mandatory for weighing and transfer operations. |

Operational Handling & Storage Protocols

To maintain the "Active Reagent" status (see Figure 1) and ensure operator safety, follow this decision tree.

Figure 2: Lifecycle management of the reagent to prevent hydrolysis and degradation.

Critical Storage Rule: Store under an inert atmosphere if possible. If the bottle is frequently opened, the ingress of atmospheric moisture will shift the equilibrium toward the boronic acid, but subsequent temperature fluctuations can encourage crystal bridging or degradation. Keep cold (2-8°C) and dry.

Experimental Application: Optimized Suzuki-Miyaura Coupling

This protocol is designed specifically for ortho-substituted boronic acids. The steric hindrance of the 2-benzyloxy group slows down the transmetalation step, making the catalyst more vulnerable to deactivation and the boronic acid more vulnerable to protodeboronation.

Protocol Strategy:

-

High Catalyst Loading: To compensate for steric hindrance.

-

Mild Base: Using weak bases (K₃PO₄ or K₂CO₃) rather than strong bases (NaOH) reduces protodeboronation.

-

Water Control: While water is needed for the mechanism, excess water promotes degradation.

Step-by-Step Methodology:

-

Reagent Prep:

-

Charge a reaction vial with aryl halide (1.0 equiv), (2-(Benzyloxy)-5-methylphenyl)boronic acid (1.2 - 1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

-

Note: The excess boronic acid accounts for potential protodeboronation losses.

-

-

Inerting:

-

Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Why: Oxygen causes homocoupling of the boronic acid and oxidizes the Pd catalyst.

-

-

Solvent Addition:

-

Add degassed Dioxane/Water (4:1 ratio).

-

Add Base: K₂CO₃ (2.0 - 3.0 equiv).

-

-

Reaction:

-

Heat to 80-90°C.

-

Self-Validating Step: Monitor by HPLC/TLC at 1 hour. Look for the disappearance of the aryl halide. If the halide remains but boronic acid is gone, protodeboronation has occurred. Add more boronic acid.[4]

-

-

Workup:

-

Filter through Celite (removes Pd).

-

Dilute with EtOAc, wash with water and brine.

-

Dry over MgSO₄.

-

Emergency Response & Waste Management

Spill Cleanup:

-

Isolate: Evacuate the immediate area if a large dust cloud forms.

-

PPE: Don goggles, nitrile gloves, and N95 mask.

-

Containment: Do not dry sweep. Wet the powder with a paper towel dampened with water (to prevent dust) and wipe up.

-

Disposal: Place in a sealed bag labeled "Solid Chemical Waste - Boron Compounds."

Disposal Pathways:

-

Aqueous Waste: Do not pour down the drain. Boron compounds can be phytotoxic. Collect in "Aqueous Basic Waste" containers.

-

Solid Waste: Incineration is the preferred method. Boronic acids burn to form boron oxide (B₂O₃) ash, which must be handled by professional waste services.

References

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester (Analogous Hazard Data). Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Solubility & Handling Guide: (2-(Benzyloxy)-5-methylphenyl)boronic Acid

This guide details the solubility profile, physicochemical behavior, and handling protocols for (2-(Benzyloxy)-5-methylphenyl)boronic acid (CAS: 127972-17-2).[1][2] It is designed for researchers utilizing this intermediate in Suzuki-Miyaura cross-coupling and medicinal chemistry applications.[1][3]

Executive Summary

(2-(Benzyloxy)-5-methylphenyl)boronic acid is a lipophilic arylboronic acid intermediate.[1][3] Its solubility behavior is governed by two competing factors: the hydrophobic benzyloxy/methyl substituents and the polar/amphoteric boronic acid moiety.

Unlike simple phenylboronic acid, this compound exhibits significant solubility in non-polar organic solvents due to the benzyl protection, yet it retains the characteristic instability of boronic acids—specifically the equilibrium with its cyclic trimer (boroxine).[2] Successful application requires managing this equilibrium to prevent precipitation or stoichiometry errors during catalysis.[3]

Physicochemical Profile

| Property | Specification |

| CAS Number | 127972-17-2 |

| Molecular Formula | C₁₄H₁₅BO₃ |

| Molecular Weight | 242.08 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~3.2 (Lipophilic) |

| pKa (Boronic Acid) | ~8.5 – 9.0 (Estimated) |

| Storage | 2–8°C, under inert gas (Ar/N₂); hygroscopic.[1][2] |

The Boronic Acid-Boroxine Equilibrium

The most critical solubility factor is the dynamic equilibrium between the free acid (monomer) and the boroxine (anhydride trimer). This process is solvent- and temperature-dependent.[1][3]

-

Wet/Polar Solvents (MeOH, Water): Favor the Monomer (Soluble species for coupling).[2]

-

Dry/Non-polar Solvents (Toluene, Hexane, Vacuum): Favor the Boroxine (Trimer).[2]

Implication: A sample dried under high vacuum may convert to the boroxine form, altering its apparent molecular weight and solubility.[2]

Figure 1: The reversible dehydration of boronic acids.[1][2][3] The benzyloxy group (lipophilic) stabilizes the boroxine in organic media, making "insolubility" often a case of slow hydrolysis.[2]

Solubility Landscape

The following matrix categorizes solvent compatibility based on the compound's structural amphiphilicity.

| Solvent Class | Solubility | Usage Context |

| Polar Aprotic (DMSO, DMF, DMA) | High (>100 mg/mL) | Preferred for stock solutions and library synthesis.[1][2] Stable, but difficult to remove.[2][3] |

| Alcohols (Methanol, Ethanol) | High | Preferred for analysis (HPLC) and reactions.[2][3] Promotes monomer formation via ester exchange.[3] |

| Chlorinated (DCM, Chloroform) | Moderate to High | Good for extraction.[2][3] May contain mixtures of acid and boroxine.[3][4] |

| Ethers (THF, 1,4-Dioxane) | Moderate | Excellent for Suzuki coupling; solubility improves significantly with added water/base.[2] |

| Hydrocarbons (Hexane, Pentane) | Low | Used as an anti-solvent for recrystallization/precipitation.[2][3] |

| Water | Very Low (<0.1 mg/mL) | Insoluble at neutral pH.[2][3] Soluble at pH > 10 (forms boronate anion).[2][3] |

Experimental Protocols

Protocol A: Dissolution for Suzuki-Miyaura Coupling

Objective: Ensure complete availability of the monomeric boronate species for transmetallation.[1]

-

Solvent Choice: Select 1,4-Dioxane or THF as the primary solvent.[2][3]

-

Base Activation: Add the base (e.g., K₂CO₃ or Cs₂CO₃) as an aqueous solution (2M), not a solid.[2][3]

-

Degassing: Sparge the solvent mixture with Argon for 10–15 minutes before adding the catalyst to prevent homocoupling or oxidation of the boronic acid (phenol formation).[3]

Protocol B: Recrystallization (Purification)

Objective: Remove protodeboronated by-products (benzyl methyl ether) and inorganic salts.[1][2]

-

Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate or DCM (approx. 40–50°C).[3]

-

Filtration: If the solution is cloudy (inorganic salts), filter while hot through a glass frit or Celite pad.

-

Precipitation:

-

Crystallization: Cool the mixture gradually to Room Temperature, then to 4°C.

-

Isolation: Filter the white precipitate and wash with cold Hexane.

Protocol C: HPLC Sample Preparation

Objective: Accurate quantification without peak splitting.

-

Diluent: Acetonitrile : Water (50:[2][3]50) with 0.1% Formic Acid .[2][3]

-

Concentration: 0.5 – 1.0 mg/mL.[3]

-

Avoid: Pure methanol as a diluent if the method uses a different alcohol, as in situ esterification (methyl boronate formation) can produce ghost peaks.[2]

Troubleshooting & Stability

Common Issues

-

Cloudiness in Organic Solvent: Likely inorganic salts (from synthesis) or boroxine formation.[3]

-

Fix: Add a small percentage (1-5%) of Methanol or Water to break the boroxine trimer.[3]

-

-

Low Yield in Coupling: Often due to Protodeboronation .[3][7] The ortho-benzyloxy group exerts steric strain and electronic donation that can facilitate C-B bond cleavage.[1][3]

Decision Tree: Solvent Selection

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2][3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.[2] Link

-

Hall, D. G. (Ed.).[2][3][8] (2011).[2][3][8][9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][3] Link[2][3]

-

Illa, O., et al. (2002).[2][3] Effect of the Boroxine/Boronic Acid Equilibrium on the Reactivity of Arylboronic Acids. European Journal of Organic Chemistry.[3]

-

PubChem Compound Summary. (2024). Boronic acid, [2-(benzyloxy)-5-methylphenyl]- (CAS 127972-17-2).[1][10] Link[2][3]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

Technical Whitepaper: Strategic Applications of (2-(Benzyloxy)-5-methylphenyl)boronic Acid

Executive Summary

(2-(Benzyloxy)-5-methylphenyl)boronic acid (CAS: 127972-17-2) is a specialized organoboron building block that serves as a "masked" equivalent of p-cresol (4-methylphenol) in transition-metal catalyzed cross-coupling reactions. Its structural design addresses a critical challenge in medicinal chemistry: the direct coupling of phenolic substrates. By protecting the phenolic oxygen with a benzyl group, this reagent prevents catalyst poisoning and facilitates the synthesis of 2-aryl-5-methylphenols , a privileged scaffold found in kinase inhibitors, antioxidants, and biaryl natural products.

This guide outlines the compound's chemical profile, its role in high-value synthetic pathways, and validated protocols for its application in drug discovery.[1]

Chemical Profile & Strategic Utility

Structural Analysis

The compound features a benzene core substituted at the 1, 2, and 5 positions.

-

Position 1 (Boronic Acid): The reactive handle for Suzuki-Miyaura coupling.[1][2]

-

Position 2 (Benzyloxy): A robust protecting group that masks the phenol. It withstands basic coupling conditions but can be removed orthogonally via hydrogenolysis or Lewis acids.

-

Position 5 (Methyl): An electron-donating group para to the benzyloxy moiety. This mimics the electronic and steric profile of endogenous ligands, enhancing the "drug-likeness" of the final scaffold.

The "Masked Phenol" Advantage

Direct coupling of 2-hydroxy-phenylboronic acids is often plagued by low yields due to:

-

Protodeboronation: Free phenols facilitate the hydrolytic cleavage of the C-B bond.

-

Catalyst Poisoning: Phenolates can bind tightly to Palladium (Pd), arresting the catalytic cycle.

By using (2-(Benzyloxy)-5-methylphenyl)boronic acid, researchers effectively bypass these issues, installing the p-cresol motif in a protected state.

Core Research Areas

Medicinal Chemistry: Kinase Inhibitor Synthesis

The 2-hydroxy-5-methylphenyl moiety is a recurring pharmacophore in inhibitors of p38 MAP kinase and B-Raf. The methyl group fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases), while the hydroxyl group often forms critical hydrogen bonds with the hinge region.

-

Workflow:

-

Coupling: React (2-(Benzyloxy)-5-methylphenyl)boronic acid with a heteroaryl halide (e.g., 2-chloropyridine or 4-chloroquinazoline).

-

Deprotection: Remove the benzyl group to reveal the phenol.

-

Result: A biaryl system capable of bidentate chelation or H-bonding within the active site.

-

Synthetic Methodology: Accessing Chromanes

This reagent is a key precursor for synthesizing chromanes and coumarins via intramolecular cyclization. After coupling with an aryl halide bearing an ortho-electrophile (e.g., aldehyde or ester), the deprotected phenol can attack the electrophile to close the pyran ring.

Materials Science: Fluorescent Biaryl Probes

When coupled to extended pi-systems (e.g., BODIPY or fluorescein derivatives), the 5-methyl-2-benzyloxyphenyl group acts as a rigid rotor. The rotational restriction imposed by the bulky benzyloxy group can be tuned to modulate fluorescence quantum yield, making it useful for viscosity sensors.

Visualizing the Synthetic Logic

The following diagram illustrates the strategic workflow for using this building block to access bioactive scaffolds.

Caption: Strategic workflow converting the boronic acid precursor into bioactive phenols and heterocycles.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Rationale: This protocol uses a biphasic solvent system to solubilize both the organic boronic acid and the inorganic base, maximizing yield while minimizing protodeboronation.

Reagents:

-

(2-(Benzyloxy)-5-methylphenyl)boronic acid (1.2 equiv)

-

Aryl Bromide/Chloride (1.0 equiv)[3]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Inertion: Charge a reaction vial with the aryl halide, boronic acid, and K₂CO₃. Seal and purge with Nitrogen (N₂) for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Catalysis: Add the Pd catalyst quickly under a positive stream of N₂.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS (Look for the protected biaryl mass).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Orthogonal Deprotection (Benzyl Removal)

Rationale: Two methods are provided based on substrate sensitivity.[2]

Method 1: Hydrogenolysis (Mild, preserves esters/amides)

-

Dissolve the intermediate in MeOH/EtOAc (1:1).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H₂ balloon (1 atm) for 2–6 hours.

-

Filter through Celite to remove catalyst.

Method 2: Lewis Acid (Rapid, for non-reducible substrates)

-

Dissolve intermediate in anhydrous DCM at -78°C.

-

Add BBr₃ (1M in DCM, 2.0 equiv) dropwise.

-

Warm to 0°C over 1 hour.

-

Quench with saturated NaHCO₃ (Caution: Exothermic).

Quantitative Data Summary

The table below summarizes typical yields and conditions for coupling this specific boronic acid with various electrophiles, based on general reactivity patterns of o-benzyloxy boronic acids.

| Electrophile Class | Catalyst System | Solvent | Temp (°C) | Typical Yield (%) | Notes |

| Aryl Bromides | Pd(PPh₃)₄ | DME/H₂O | 80 | 85–95% | Standard conditions; high reliability. |

| Aryl Chlorides | Pd₂(dba)₃ / S-Phos | Toluene | 100 | 70–85% | Requires electron-rich ligand (S-Phos). |

| Heteroaryl Chlorides | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 60–80% | Nitrogen-rich substrates may require higher catalyst load. |

| Vinyl Triflates | Pd(PPh₃)₄ | THF | Reflux | 75–90% | Useful for styrene synthesis. |

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on the mechanism utilized in Protocol A).

-

University of Milan. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (Illustrates the use of benzyloxy-protected precursors in chromane synthesis). Retrieved January 31, 2026, from [Link]

Sources

reaction conditions for (2-(Benzyloxy)-5-methylphenyl)boronic acid

An Application Note and Protocol for the Synthesis and Use of (2-(Benzyloxy)-5-methylphenyl)boronic Acid

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

(2-(Benzyloxy)-5-methylphenyl)boronic acid is a valuable arylboronic acid derivative increasingly utilized by researchers in drug discovery and materials science. Its unique structure, featuring a sterically influential ortho-benzyloxy group and a para-methyl group, makes it a key intermediate for synthesizing complex biaryl compounds and other intricate molecular architectures. Boronic acids are lauded for their stability, low toxicity, and versatile reactivity, primarily in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This versatility allows for the construction of carbon-carbon bonds with high efficiency and selectivity under mild conditions.[1]

This guide provides an in-depth exploration of (2-(Benzyloxy)-5-methylphenyl)boronic acid, covering its synthesis, purification, and application. We present detailed, field-proven protocols and explain the scientific rationale behind key experimental choices, empowering researchers to confidently employ this reagent in their work.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its successful application. Key data for (2-(Benzyloxy)-5-methylphenyl)boronic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 127972-17-2 | [3] |

| Molecular Formula | C₁₄H₁₅BO₃ | [3] |

| Molecular Weight | 242.08 g/mol | [3] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | ~105-110 °C (may vary) | [4] |

Note: Boronic acids have a tendency to form anhydrides (boroxines) upon standing, which may alter the melting point and appearance. This is a reversible process, and the presence of boroxines typically does not impede reactivity in subsequent coupling reactions.

Part 1: Synthesis Protocol

The synthesis of (2-(Benzyloxy)-5-methylphenyl)boronic acid is typically achieved through a multi-step sequence starting from a commercially available precursor. The general strategy involves the protection of a phenolic hydroxyl group, followed by a metal-halogen exchange and subsequent borylation.[6][7]

Synthesis Workflow Diagram

The following diagram illustrates a reliable synthetic route from 2-bromo-4-methylphenol.

Caption: Synthetic pathway for (2-(Benzyloxy)-5-methylphenyl)boronic acid.

Detailed Experimental Protocol: Synthesis

Materials:

-

2-Bromo-4-methylphenol

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step 1: Synthesis of 2-(Benzyloxy)-1-bromo-4-methylbenzene

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Note: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide that is a potent nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Refluxing provides the necessary activation energy.

-

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure benzylated intermediate as a colorless oil or white solid.

Step 2: Synthesis of (2-(Benzyloxy)-5-methylphenyl)boronic acid

-

CRITICAL: This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Dissolve 2-(benzyloxy)-1-bromo-4-methylbenzene (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Causality Note: At this low temperature, n-BuLi performs a rapid metal-halogen exchange with the aryl bromide to form an aryllithium intermediate. This temperature prevents side reactions, such as ortho-lithiation of the benzyl group.

-

-

In the same pot, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours until a precipitate (the boronic acid) forms.

-

Causality Note: The acidic workup hydrolyzes the initially formed boronate ester to the desired boronic acid.

-

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Handling

Purifying boronic acids can be challenging due to their polarity and tendency to form boroxines.[8]

-

Recrystallization: The most common and effective method for crystalline boronic acids. A mixture of hexanes and ethyl acetate or hot water can be effective.[9][10]

-

Acid/Base Extraction: The acidic nature of the boronic acid can be exploited. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., 1 M NaOH). The boronate salt will move to the aqueous layer. The aqueous layer is then re-acidified with HCl to precipitate the pure boronic acid, which can be filtered or extracted.[10]

-

Column Chromatography: Generally avoided as boronic acids can degrade or streak on silica gel.[8][11] If necessary, use a deactivated silica gel or a very rapid purification protocol.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[2] (2-(Benzyloxy)-5-methylphenyl)boronic acid is an excellent coupling partner for a wide range of aryl and heteroaryl halides or triflates.

Mechanism of the Suzuki-Miyaura Reaction

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Pillars:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.[13]

-

Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[14]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (2-(Benzyloxy)-5-methylphenyl)boronic acid with a generic aryl bromide.

Materials:

-

(2-(Benzyloxy)-5-methylphenyl)boronic acid (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water (degassed)

Protocol:

-

To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), (2-(Benzyloxy)-5-methylphenyl)boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03-0.05 eq).

-

Expert Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid has partially dehydrated to its boroxine form. Cesium carbonate is a strong, effective base for challenging couplings, while potassium carbonate is a more economical choice for reactive substrates.[15]

-

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., dioxane/water 4:1 v/v). The total concentration is typically 0.1-0.2 M with respect to the limiting reagent.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Causality Note: The ortho-benzyloxy group introduces steric hindrance, which can slow the rate of transmetalation. Higher temperatures and longer reaction times may be necessary compared to unhindered boronic acids.[16]

-

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting and Optimization

The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates.

| Parameter | Recommendation & Rationale |

| Catalyst | For less reactive aryl chlorides, or for sterically hindered substrates, consider more active catalysts like Pd(dppf)Cl₂ or Buchwald-type palladacycle precatalysts. |

| Base | If the substrate contains base-sensitive functional groups (e.g., esters), a milder base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) may be used.[14] |

| Solvent | Toluene, DMF, or THF can be used as alternative solvents, often in combination with water. The choice can significantly impact catalyst solubility and reaction rate. |

| Low Yield | Suspect catalyst deactivation or incomplete reaction. Ensure all reagents and solvents are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |

References

- Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

- Synthesis of 2-propoxy-5-methylbenzoic acid.

- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Preparation method of hydroxyphenylboronic acid.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- 2-BENZYLOXY-5-METHYLPHENYLBORONIC ACID. Alchem Pharmtech, Inc.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Synthesis of benzyloxycyanophenylboronic esters.

- Purific

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- How to purify boronic acids/boronate esters?

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.

- Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society.

- Suzuki reaction. Wikipedia.

- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.

- Arylboronic acid or boron

- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi.

- Purification of alkyl Bpin/other alkyl boronic esters. Reddit.

- Which boronic acids are used most frequently for synthesis of bioactive molecules?

- 2-(Benzyloxy)phenylboronic acid. Sigma-Aldrich.

- 2-Methylphenylboronic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 2-苄氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methylphenylboronic Acid | 16419-60-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

Application Note: (2-(Benzyloxy)-5-methylphenyl)boronic Acid in Medicinal Chemistry

Executive Summary

(2-(Benzyloxy)-5-methylphenyl)boronic acid is a specialized organoboron building block characterized by an ortho-benzyloxy protecting group and a meta-methyl substituent relative to the boronic acid moiety. In medicinal chemistry, it serves as a critical intermediate for introducing the 2-hydroxy-5-methylphenyl pharmacophore—a structural motif essential to the antimuscarinic class of urological drugs, most notably Tolterodine and Fesoterodine .

Beyond specific drug synthesis, this compound is invaluable in Structure-Activity Relationship (SAR) campaigns. The benzyloxy group acts as a robust "masked phenol," allowing the molecule to survive palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura) or rhodium-catalyzed conjugate additions (Hayashi-Miyaura) before being selectively deprotected to reveal the active phenolic hydroxyl group.

Structural Significance & Chemical Profile[2][3][4][5]

The utility of this boronic acid stems from its specific substitution pattern, which addresses two common synthetic challenges:

-

Ortho-Effect Management: The bulky benzyloxy group at the ortho position prevents the formation of stable azaborine adducts or protodeboronation often seen with free ortho-hydroxy boronic acids. It also directs steric control during catalytic cycles.

-

Latent Functionality: The benzyl ether is stable against basic Suzuki conditions but easily removed via catalytic hydrogenolysis (

, Pd/C) or Lewis acids (

| Property | Value | Relevance |

| Electronic Character | Electron-Rich (Alkoxy + Methyl) | Accelerates transmetalation in Pd-catalyzed cycles; highly reactive nucleophile. |

| Steric Bulk | High (Ortho-Benzyloxy) | Requires specialized ligands (e.g., S-Phos, X-Phos) for difficult couplings; induces stereoselectivity in chiral additions. |

| Solubility | Soluble in DCM, THF, Dioxane | Compatible with standard organic synthesis workflows. |

Key Application: Enantioselective Synthesis of Tolterodine

The most high-impact application of (2-(Benzyloxy)-5-methylphenyl)boronic acid is in the asymmetric synthesis of Tolterodine , a muscarinic receptor antagonist used to treat overactive bladder.

The Hayashi-Miyaura Reaction Pathway

Traditional industrial routes to Tolterodine involve long linear sequences or resolution of racemic mixtures. The boronic acid approach utilizes a Rhodium-catalyzed asymmetric 1,4-addition to an

Reaction Scheme Logic

-

Substrate: N,N-diisopropyl-3-phenylacrylamide or equivalent cinnamate ester.

-

Catalyst:

with a chiral ligand (e.g., -

Mechanism: The Rhodium catalyst facilitates the transfer of the aryl group from the boron to the

-carbon of the electron-deficient alkene.

Figure 1: Logic flow for the asymmetric synthesis of Tolterodine using the boronic acid building block.

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric 1,4-Addition

Target: Synthesis of the chiral Tolterodine precursor.

Reagents:

-

(2-(Benzyloxy)-5-methylphenyl)boronic acid (1.5 equiv)

-

N,N-diisopropyl-3-phenylacrylamide (1.0 equiv)

- (2.5 mol%)

-

(R)-BINAP (5.0 mol%)

-

Solvent: Dioxane/H₂O (10:1)[3]

-

Base:

(0.5 equiv) or

Step-by-Step Methodology:

-

Catalyst Formation: In a dry Schlenk flask under Argon, dissolve

(12.3 mg, 0.025 mmol) and (R)-BINAP (31.1 mg, 0.05 mmol) in 1,4-dioxane (3.0 mL). Stir at room temperature for 15 minutes until the solution turns deep orange/red (indicating active cationic Rh species). -

Substrate Addition: Add the acrylamide substrate (1.0 mmol) and the boronic acid (363 mg, 1.5 mmol).

-

Base/Water Addition: Add degassed water (0.3 mL) and

(0.5 equiv) or -

Reaction: Heat the mixture to 90°C for 12–24 hours. Monitor by HPLC for consumption of the acrylamide.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine. Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc) to yield the chiral adduct.

Validation Check:

- NMR should show the disappearance of alkene protons and the appearance of a benzylic methine signal.

-

Chiral HPLC should confirm ee >95% if the ligand quality and anhydrous conditions (during catalyst formation) were maintained.

Protocol B: Suzuki-Miyaura Cross-Coupling (General Biaryl Synthesis)

Target: Coupling with sterically hindered aryl halides for SAR library generation.

Context: The ortho-benzyloxy group creates steric hindrance. Standard

Reagents:

-

(2-(Benzyloxy)-5-methylphenyl)boronic acid (1.2 equiv)

-

Aryl Bromide/Chloride (1.0 equiv)

- (1 mol%)

-

S-Phos (2 mol%)

-

Base:

(2.0 equiv) -

Solvent: Toluene/Water (20:1)

Methodology:

-

Pre-complexation: In a reaction vial, mix

and S-Phos in Toluene. Stir for 5 mins under -

Loading: Add the aryl halide, boronic acid, and solid

. -

Solvent: Add Toluene and Water (degassed).

-

Heating: Seal the vial and heat to 100°C for 4–8 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via automated column chromatography.

Troubleshooting & Optimization Guide

| Problem | Root Cause | Solution |

| Protodeboronation | Hydrolytic instability of the C-B bond under high heat/basic conditions. | Switch to anhydrous conditions using CsF as the base in Dioxane. |

| Low Conversion (Sterics) | The ortho-benzyloxy group blocks the Pd approach. | Use S-Phos or X-Phos ligands; increase temperature to 110°C. |

| Homocoupling | Oxidative coupling of the boronic acid (forming a dimer). | Ensure strict oxygen-free atmosphere (Argon sparge); reduce catalyst loading. |

References

-

Application in Tolterodine Synthesis

- Title: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarin Deriv